molecular formula C8H20N.Br<br>C8H20BrN B042051 Tetraethylammonium bromide CAS No. 71-91-0

Tetraethylammonium bromide

Cat. No. B042051
Key on ui cas rn: 71-91-0
M. Wt: 210.16 g/mol
InChI Key: HWCKGOZZJDHMNC-UHFFFAOYSA-M
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Patent
US05414077

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7](OP(Cl)O[C:4]2=[CH:3][CH:2]=1)=O.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:19](Cl)Cl>CC[N+](CC)(CC)CC.[Br-]>[CH:6]1[C:5]2[C:4](=[N:13][C:18]3[C:17]([CH:7]=2)=[CH:16][CH:15]=[CH:14][CH:19]=3)[CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)OP(O2)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
catalyst
Smiles
CC[N+](CC)(CC)CC.[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol)
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2
WASH
Type
WASH
Details
The combined fraction of the product was washed with 1M TEAB aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3C=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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